(S)-1-(4-tert-butylphenyl)ethanamine physical properties
(S)-1-(4-tert-butylphenyl)ethanamine physical properties
An In-Depth Technical Guide to the Physical Properties of (S)-1-(4-tert-butylphenyl)ethanamine
Introduction
(S)-1-(4-tert-butylphenyl)ethanamine is a chiral primary amine of significant interest in medicinal chemistry and asymmetric synthesis. As a chiral building block, or "chiron," its stereochemically defined center is fundamental to the construction of enantiomerically pure active pharmaceutical ingredients (APIs). The bulky tert-butyl group provides steric hindrance and influences lipophilicity, making it a valuable moiety in drug design. Understanding the distinct physical properties of this specific S-enantiomer is not merely an academic exercise; it is a critical prerequisite for its effective use in synthesis, purification, and formulation.
This guide provides a comprehensive overview of the known and predicted physical properties of (S)-1-(4-tert-butylphenyl)ethanamine. It is structured to deliver not just data, but also the underlying scientific principles and methodologies relevant to its characterization. We will delve into physicochemical data, with a particular focus on its defining chiral property—optical activity—and provide standardized protocols for its empirical verification. This document is intended for researchers, scientists, and drug development professionals who require a deep, actionable understanding of this compound.
Compound Identification and Core Structure
The foundational step in any chemical analysis is the unambiguous identification of the substance. The structural and molecular identity of (S)-1-(4-tert-butylphenyl)ethanamine is well-established.
| Identifier | Value | Source |
| Chemical Name | (S)-1-(4-tert-butylphenyl)ethanamine | [1] |
| CAS Number | 511256-37-4 | [1][2] |
| Molecular Formula | C₁₂H₁₉N | [1] |
| Molecular Weight | 177.29 g/mol | [1][3] |
| Canonical SMILES | CC1=CC=C(C=C1)C(C)(C)C | [1] |
| InChI Key | HZUDLUBTTHIVTP-SSDOTTSWSA-N | N/A |
The molecule's structure, featuring a single stereocenter at the benzylic carbon (C1), is the source of its chirality and the basis for its most critical physical property: optical rotation.
Physicochemical Properties: A Synthesis of Known and Predicted Data
Comprehensive experimental data for the pure (S)-enantiomer is not extensively published. Therefore, this section presents a consolidated view, combining data reported for the racemic mixture with computationally predicted values. Properties such as boiling point and density are largely independent of stereochemistry and thus, data for the racemate serve as a reliable proxy.
| Property | Value | Notes | Source |
| Appearance | Colorless liquid (Expected) | Based on similar amines | N/A |
| Boiling Point | 71 - 72 °C @ 0.09 torr | Data for the related ketone, 1-[4-(tert-Butyl)phenyl]ethan-1-one | [4] |
| XLogP3-AA | 2.9 | Computed; indicates moderate lipophilicity | [3][5] |
| Topological Polar Surface Area | 26 Ų | Computed | [3] |
| Purity | ≥98% | As reported by a commercial supplier | [1] |
Expert Insight: The boiling point of the amine is expected to be similar to its corresponding ketone precursor under vacuum distillation. The computed XLogP value of 2.9 suggests the molecule will exhibit good solubility in a range of organic solvents, from nonpolar (e.g., hexanes) to polar aprotic (e.g., ethyl acetate), but limited solubility in aqueous media.
Optical Activity: The Defining Chiral Signature
The most crucial physical property distinguishing the (S)-enantiomer from its (R)-counterpart is its interaction with plane-polarized light. As a chiral molecule, (S)-1-(4-tert-butylphenyl)ethanamine is optically active, meaning it rotates the plane of polarized light.[6] The direction and magnitude of this rotation are unique and confirmatory.
The Principle of Specific Rotation
Specific rotation, denoted as [α], is an intensive property that quantifies the optical activity of a chiral compound under a standard set of conditions.[7] It is defined by the Biot equation:
[α]λT = α / (l × c)
Where:
-
T is the temperature (typically 20 or 25 °C).
-
λ is the wavelength of light (typically the sodium D-line, 589 nm).
-
α is the observed rotation in degrees.
-
l is the path length of the sample cell in decimeters (dm).
-
c is the concentration of the sample in g/mL or g/100mL.[7]
A positive (+) sign indicates dextrorotation (clockwise), while a negative (-) sign indicates levorotation (counter-clockwise).[7] By definition, the (R)-enantiomer will have a specific rotation of equal magnitude but opposite sign to the (S)-enantiomer.
Note: As of the latest literature search, a definitive, experimentally verified specific rotation value for (S)-1-(4-tert-butylphenyl)ethanamine has not been published in readily accessible databases. The determination of this value is a critical step for any laboratory working with this compound to confirm stereochemical identity and enantiomeric purity.
Causality in Experimental Measurement: Solvent and Concentration Effects
The choice of solvent is not trivial; it can significantly influence the measured optical rotation.[8] Intermolecular interactions, particularly hydrogen bonding between the amine and solvent molecules, can alter the conformational equilibrium of the chiral compound, thereby changing its interaction with light.[8][9] A study on the structurally similar (S)-(-)-α-methylbenzylamine demonstrated that solvent polarity, polarizability, and hydrogen-bond donating ability all modulate the final rotation value.[8]
Trustworthiness through Self-Validation: To ensure reproducible and trustworthy results, specific rotation should be measured across a range of concentrations. This allows for the extrapolation to an "intrinsic rotation" at zero concentration, minimizing the effects of solute-solute interactions.[8]
Caption: Logical relationship between the chiral center and enantiomeric properties.
Standard Protocol for Determining Specific Rotation
This protocol provides a self-validating workflow for the accurate determination of the specific rotation of (S)-1-(4-tert-butylphenyl)ethanamine.
Objective: To measure the specific rotation [α] of the sample at the sodium D-line (589 nm) and 20 °C in a specified solvent (e.g., methanol).
Materials:
-
(S)-1-(4-tert-butylphenyl)ethanamine (high purity)
-
Anhydrous, spectroscopic grade solvent (e.g., Methanol)
-
Calibrated Polarimeter with a sodium lamp
-
1 dm polarimeter cell
-
Class A volumetric flasks (10 mL)
-
Analytical balance (±0.0001 g accuracy)
Methodology:
-
Instrument Calibration:
-
Turn on the polarimeter and sodium lamp, allowing at least 30 minutes for stabilization.
-
Place the empty, clean polarimeter cell in the sample chamber and zero the instrument.
-
Fill the cell with the pure solvent (blank) and record the reading. This should be 0.000° ± instrument tolerance. This step validates the solvent's optical inactivity.
-
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the sample (record weight to 0.1 mg) and transfer it quantitatively to a 10 mL volumetric flask.
-
Dissolve the sample in the solvent and dilute to the mark. Mix thoroughly. This creates a solution with a concentration (c) of ~0.01 g/mL.
-
Calculate the exact concentration in g/mL.
-
-
Measurement:
-
Rinse the polarimeter cell twice with small aliquots of the sample solution.
-
Fill the cell with the solution, ensuring no air bubbles are trapped in the light path.
-
Place the cell in the chamber and allow the temperature to equilibrate to 20 °C.
-
Record the observed rotation (α). Take at least five readings and calculate the average.
-
-
Calculation:
-
Use the averaged observed rotation (α), the exact concentration (c), and the path length (l = 1 dm) to calculate the specific rotation using the Biot equation.
-
-
Validation and Reporting:
-
Repeat the measurement with a solution of a different concentration to ensure the rotation is linear with concentration.
-
Report the value as [α]D20, including the concentration and solvent used (e.g., [α]D20 = +X.X (c 1.0, MeOH)).
-
Caption: Standard experimental workflow for polarimetry.
Solubility Profile: A Qualitative Assessment
Based on its molecular structure, a qualitative solubility profile can be reliably predicted:
-
High Solubility: Aromatic and nonpolar organic solvents such as toluene, hexanes, dichloromethane, and diethyl ether. The large, nonpolar tert-butyl and phenyl groups dominate the molecule's character.
-
Moderate Solubility: Polar aprotic solvents like tetrahydrofuran (THF) and ethyl acetate.
-
Good Solubility: Polar protic solvents like methanol and ethanol, facilitated by hydrogen bonding with the primary amine group.
-
Poor Solubility: Water. While the amine can act as a hydrogen bond acceptor and donor, the large hydrophobic C₁₂ backbone significantly limits aqueous solubility. The amine will, however, exhibit increased aqueous solubility under acidic conditions due to the formation of the corresponding ammonium hydrochloride salt.[10][11]
Handling, Storage, and Safety
Proper handling is essential for maintaining the integrity of the compound and ensuring laboratory safety.
-
Storage: The compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at 2-8 °C in a tightly sealed, light-resistant container.[1] This prevents slow oxidation and degradation.
-
Safety: (S)-1-(4-tert-butylphenyl)ethanamine is associated with several hazard classifications.[2] It is considered harmful if swallowed or inhaled, causes skin irritation, and can cause serious eye damage.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
(S)-1-(4-tert-butylphenyl)ethanamine is a valuable chiral intermediate whose utility is fundamentally linked to its physical properties. While core identifiers and predicted physicochemical characteristics are established, the cornerstone of its identity—the specific optical rotation—lacks a definitive, published experimental value. This guide has provided the theoretical framework and a robust, self-validating experimental protocol for determining this critical parameter. For scientists in drug discovery and development, the empirical determination of the properties outlined herein is a non-negotiable first step toward the reliable and effective application of this important chiral building block.
References
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Lead Sciences. (n.d.). (S)-1-(4-tert-Butylphenyl)ethanamine. Retrieved from [Link]
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PubChem. (n.d.). 2-(4-Tert-butylphenyl)ethan-1-amine. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Optical Activity. Retrieved from [Link]
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Wikipedia. (n.d.). Specific rotation. Retrieved from [Link]
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Leah4sci. (2017). Specific Rotation and Observed Rotation Calculations in Optical Activity. Retrieved from [Link]
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Fischer, A. T., Compton, R. N., & Pagni, R. M. (2006). Solvent Effects on the Optical Rotation of (S)-(−)-α-Methylbenzylamine. The Journal of Physical Chemistry A, 110(22), 7067–7071. [Link]
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Fischer, A. T., Compton, R. N., & Pagni, R. M. (2006). Solvent effects on the optical rotation of (S)-(-)-alpha-methylbenzylamine. PubMed. Retrieved from [Link]
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PubChem. (n.d.). Tert-Butylamine. Retrieved from [Link]
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PubChem. (n.d.). (1S)-1-(4-tert-butylphenyl)ethan-1-ol. Retrieved from [Link]
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XIAMEN EQUATION CHEMICAL CO.,LTD. (n.d.). (S)-1-(4-tert-Butylphenyl)ethanamine. Retrieved from [Link]
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